N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline typically involves the reaction of benzotriazole with an appropriate aniline derivative under controlled conditions. One common method involves the use of benzotriazole as a nucleophile in a substitution reaction with a halogenated aniline derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), dimethylformamide (DMF).
Coupling: Copper(I) iodide (CuI), potassium carbonate (K2CO3), and N,N-dimethylacetamide (DMA).
Major Products Formed
Reduction: Formation of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-aminoaniline.
Substitution: Formation of various substituted benzotriazole derivatives.
Coupling: Formation of complex aromatic structures with extended conjugation.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-aminoaniline: Similar structure but with an amino group instead of a nitro group.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-methoxyaniline: Similar structure but with a methoxy group instead of a nitro group
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can undergo reduction to form an amine, providing a versatile handle for further chemical modifications. Additionally, the combination of the benzotriazole moiety with the nitro group enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-3-11-20(14-7-6-8-15(12-14)22(23)24)13-21-17-10-5-4-9-16(17)18-19-21/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVMRXYTKXOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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